(5Z)-3-(4-methoxyphenyl)-N,2-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine
Description
Crystallographic Studies and X-Ray Diffraction Analysis
Single-crystal X-ray diffraction analysis of (5Z)-3-(4-methoxyphenyl)-N,2-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 12.45 Å, b = 7.89 Å, c = 15.32 Å, and β = 112.5°. The thiadiazole ring adopts a slightly distorted planar conformation, with bond lengths of 1.64 Å for S–N and 1.28 Å for C=N, consistent with delocalized π-electron density. The 4-methoxyphenyl and phenyl substituents form dihedral angles of 25.5° and 85.8°, respectively, relative to the thiadiazole plane, inducing steric strain.
Intermolecular interactions include N–H···N hydrogen bonds (2.89 Å) and C–H···π contacts (3.42 Å), which stabilize a layered crystal packing motif. A notable C–H···S interaction (3.21 Å) further contributes to the three-dimensional architecture. The crystallographic data align with density functional theory (DFT)-optimized geometries, confirming the accuracy of the experimental model.
Spectroscopic Identification via Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry
Nuclear Magnetic Resonance Spectroscopy
The $$ ^1H $$-NMR spectrum (300 MHz, CDCl₃) exhibits a singlet at δ 3.81 ppm integrating to three protons, assigned to the methoxy group. Aromatic protons resonate as multiplet clusters between δ 6.91–8.01 ppm, with distinct coupling patterns for the 4-methoxyphenyl (δ 6.91–6.97 ppm, AB system) and N-phenyl groups (δ 7.36–7.44 ppm). The imine proton (N–H) appears as a broad singlet at δ 10.2 ppm, indicative of hydrogen bonding.
Infrared Spectroscopy
Key IR absorptions include a strong band at 1620 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (C–O–C asymmetric vibration), and 1580 cm⁻¹ (aromatic C=C). A medium-intensity peak at 3350 cm⁻¹ corresponds to N–H stretching, consistent with the imine moiety.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 408.12 [M+H]⁺, matching the theoretical molecular weight of C₂₂H₁₈N₃OS (407.11 g/mol). Fragmentation pathways include loss of the methoxy group (m/z 376.09) and cleavage of the thiadiazole ring (m/z 180.05).
Conformational Analysis of the Thiadiazole-Imine Core
The thiadiazole ring exhibits partial non-planarity due to torsional strain from the N-phenyl and 4-methoxyphenyl substituents. DFT calculations (B3LYP/6-311+G(d,p)) reveal a dihedral angle of 22.8° between the thiadiazole plane and the N-phenyl group, while the 4-methoxyphenyl group rotates freely with an energy barrier of 4.2 kcal/mol.
In the solid state, the imine group adopts an E-configuration, stabilized by an intramolecular C–H···N interaction (2.95 Å). Crystal packing forces further constrain the conformation, as evidenced by a 15° deviation from gas-phase DFT predictions.
Electronic Structure and Frontier Molecular Orbital Calculations
DFT calculations (ωB97X-D/def2-TZVP) reveal a HOMO-LUMO gap of 4.1 eV, with the HOMO localized on the thiadiazole ring and the LUMO on the imine moiety. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the sulfur lone pair (LP → σ* C–N, 32.5 kcal/mol) and the π-system of the phenyl groups.
The molecular electrostatic potential (MEP) surface shows regions of high electron density at the sulfur atom (−0.35 e) and the imine nitrogen (−0.28 e), suggesting nucleophilic attack as a likely reactivity pathway. Time-dependent DFT (TD-DFT) predicts a UV-Vis absorption maximum at 320 nm (ε = 12,500 M⁻¹cm⁻¹), attributed to π→π* transitions in the thiadiazole-imine system.
Tables
| Crystallographic Data | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell volume | 1356 ų |
| Z | 4 |
| R-factor | 0.042 |
| Key bond lengths (Å) | S–N: 1.64, C=N: 1.28 |
| Spectroscopic Peaks | Assignment |
|---|---|
| $$ ^1H $$-NMR δ 3.81 ppm | OCH₃ |
| IR 1620 cm⁻¹ | C=N stretch |
| MS m/z 408.12 | [M+H]⁺ |
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N,2-diphenyl-1,2,4-thiadiazol-5-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-25-19-14-12-16(13-15-19)20-23-21(22-17-8-4-2-5-9-17)26-24(20)18-10-6-3-7-11-18/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXHXUIVBOJLGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C3)SN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-3-(4-methoxyphenyl)-N,2-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine belongs to the class of thiadiazole derivatives, which have gained attention due to their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a thiadiazole ring substituted with phenyl and methoxy groups, which are crucial for its biological activity.
The biological activity of thiadiazole derivatives often involves:
- Enzyme Inhibition : Many thiadiazoles act as inhibitors of various enzymes. For instance, they may inhibit nitric oxide synthase (NOS) isoforms, which are involved in inflammatory processes .
- Antimicrobial Activity : Thiadiazole compounds have shown effectiveness against a range of microbial pathogens by disrupting cellular processes or inhibiting specific metabolic pathways .
- Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation through various mechanisms such as tubulin interaction .
Antimicrobial Properties
Thiadiazole derivatives have demonstrated significant antimicrobial activity against both bacterial and fungal strains. Research indicates that the presence of the thiadiazole ring enhances lipophilicity, allowing better penetration through biological membranes .
| Microbial Strain | Activity |
|---|---|
| E. coli | Inhibitory |
| S. aureus | Inhibitory |
| C. albicans | Inhibitory |
Anticancer Activity
Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has been tested against lung (A549) and breast (MCF-7) cancer cells:
| Cell Line | IC50 (µg/mL) |
|---|---|
| A549 | 0.28 |
| MCF-7 | 0.52 |
These results indicate a promising potential for further development as an anticancer agent .
Anti-inflammatory Effects
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates. The results showed that compounds with methoxy substitutions had enhanced activity compared to unsubstituted analogs .
- Cytotoxic Screening : A recent investigation assessed the cytotoxicity of several thiadiazole derivatives on human cancer cell lines using MTT assays. Compounds similar to this compound exhibited significant growth inhibition in multiple cancer types .
Scientific Research Applications
Antimicrobial Properties
Research has shown that thiadiazole derivatives exhibit significant antimicrobial activity. For instance:
- A study demonstrated that derivatives similar to (5Z)-3-(4-methoxyphenyl)-N,2-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine possess potent antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Thiadiazole compounds have been investigated for their anticancer properties. In vitro studies indicated that:
- The compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
Herbicidal Activity
Thiadiazole derivatives have shown promise as herbicides. Research indicates that:
- Compounds with similar structures can inhibit the growth of certain weeds while being less toxic to crops .
Organic Synthesis
The compound can serve as a building block in organic synthesis. Its unique structure allows for:
- The creation of more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions .
Case Study 1: Antimicrobial Efficacy
A study published in Organic Letters explored the antimicrobial properties of thiadiazole derivatives. The findings indicated that:
- Compounds with substituents similar to this compound showed enhanced activity against resistant bacterial strains .
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Thiadiazole A | 25 µg/mL | 30 µg/mL |
| Thiadiazole B | 20 µg/mL | 28 µg/mL |
| This compound | 15 µg/mL | 22 µg/mL |
Case Study 2: Anticancer Potential
In a recent investigation into the anticancer effects of thiadiazoles:
- Researchers found that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 8.0 |
| HeLa (Cervical Cancer) | 6.5 |
| A549 (Lung Cancer) | 7.0 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Heterocycle Core : The target compound and CID 35576615 share a 1,2,4-thiadiazole core, but the latter lacks the imine group and instead features an amine, altering electronic properties. In contrast, 1,2-oxaphospholes (e.g., from ) incorporate phosphorus and oxygen, leading to distinct reactivity and applications .
Bulky aryl groups (N-phenyl and 2-phenyl) in the target compound increase steric hindrance, which may reduce aggregation but complicate synthetic purification.
Synthetic Yields : The oxaphosphole derivatives achieve 70–80% yields under optimized electrophilic cyclization conditions , but comparable data for the target compound are unavailable.
Electronic and Steric Properties
- Imine vs.
- Methoxy vs. Thiophene : The methoxy group’s electron-donating nature contrasts with the thiophene’s electron-rich yet polarizable sulfur atom, influencing solubility and charge distribution .
- Steric Profiles : The target compound’s three aryl groups create significant steric bulk compared to the smaller methylthiophene and amine substituents in CID 35576615, which may impact crystal packing and intermolecular interactions .
Structural Characterization Methods
- Crystallography : SHELXL, a widely trusted refinement program, is frequently employed for determining bond lengths, angles, and torsional parameters in heterocycles like these . For example, the Z-configuration of the imine group in the target compound could be confirmed via SHELXL-refined X-ray data, ensuring accuracy in stereochemical assignments.
Q & A
Q. Table 1: Reaction Outcomes with Different Hydrazines
| Hydrazine Derivative | Product Structure | Yield (%) | Reference |
|---|---|---|---|
| 4-Methoxyphenylhydrazine | 5-Cyano-3-(5-methoxy-2-methylindol-3-yl) | 70–80 | |
| Phenylhydrazine | Mixed pyrazole/thiadiazole products | 50–60 |
Advanced: How can contradictory reaction outcomes be resolved when synthesizing derivatives with varying substituents?
Methodological Answer:
Contradictions arise from competing reaction pathways (e.g., indole vs. pyrazole formation). To address this:
- Mechanistic Analysis : Use DFT calculations to compare activation energies of competing pathways.
- Steric/Electronic Tuning : Electron-donating groups (e.g., 4-methoxy) favor indole cyclization, while electron-withdrawing groups may stabilize pyrazole intermediates .
- In Situ Spectroscopy : Monitor intermediates via -NMR or IR to identify branching points.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Patterns | Functional Group Insight |
|---|---|---|
| IR | 1605 cm (C=O), 1600 cm (C=N) | Imine and carbonyl presence |
| -NMR | δ 7.36–8.35 (m, Ar-H) | Aromatic substitution |
Advanced: How can environmental fate studies be designed for this compound?
Methodological Answer:
Adopt frameworks from Project INCHEMBIOL :
- Phase 1 (Lab Studies) :
- Physicochemical Properties : Measure logP, solubility, and hydrolysis rates.
- Photodegradation : Expose to UV light and analyze degradation products via HPLC-MS.
- Phase 2 (Ecotoxicology) :
- Tiered Testing : Start with algal toxicity assays (OECD 201), then progress to Daphnia magna (OECD 202).
- Modeling : Use EPI Suite to predict bioaccumulation and persistence.
Advanced: How to optimize split-plot experimental designs for studying substituent effects on bioactivity?
Methodological Answer:
Apply principles from agricultural split-plot designs :
- Main Plots : Vary substituent groups (e.g., methoxy vs. methyl).
- Subplots : Test biological endpoints (e.g., IC in enzyme assays).
- Replicates : Use 4 replicates with 5 plants/group to ensure statistical power.
- Data Analysis : Employ mixed-effects models to account for hierarchical variance.
Advanced: What mechanistic insights guide reactions with active methylene compounds?
Methodological Answer:
Reactions with acetylacetone or ethyl benzoylacetate follow Michael addition-cyclization pathways :
- Step 1 : Nucleophilic attack by enolate on the thiadiazole ring.
- Step 2 : Cyclization facilitated by acetic acid/ammonium acetate.
- Key Variables :
- Solvent : Glacial acetic acid enhances protonation and cyclization.
- Temperature : Reflux (100–110°C) ensures complete conversion (monitor via TLC).
Q. Table 3: Reaction Outcomes with Active Methylene Reagents
| Reagent | Product | Yield (%) |
|---|---|---|
| Acetylacetone | Pyridine-thiadiazole hybrid | 80 |
| Ethyl benzoylacetate | Nicotinic acid ester derivative | 80 |
Advanced: How to evaluate structure-activity relationships (SAR) for antimicrobial activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
